molecular formula C8H12N2O2 B14014546 4-Amino-2-[(2-hydroxyethyl)amino]phenol CAS No. 206646-29-9

4-Amino-2-[(2-hydroxyethyl)amino]phenol

Cat. No.: B14014546
CAS No.: 206646-29-9
M. Wt: 168.19 g/mol
InChI Key: PRVKSXDMKVXNIR-UHFFFAOYSA-N
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Description

4-Amino-2-[(2-hydroxyethyl)amino]phenol (CAS 206646-29-9), with a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol, is a specialized aminophenol derivative of significant interest in chemical and cosmetic research . Its molecular structure features amino, phenolic hydroxyl, and a (2-hydroxyethyl)amino side chain, placing it within a class of compounds extensively studied as key intermediates in the synthesis of oxidative dyes . The primary research value of this compound lies in its application as a coupler in oxidative hair dye formulations . In this mechanism, it reacts with a primary developer substance (such as p-phenylenediamine) in the presence of an oxidizing agent like hydrogen peroxide to form indo dyes and other complex chromophores within the hair shaft, leading to long-lasting colorations with excellent fastness properties concerning light, washing, and rubbing . The hydroxyethyl group on the amino side chain is a deliberate structural modification designed to fine-tune the compound's properties, notably influencing its solubility in aqueous formulations and the specific color tone it produces upon oxidation . Beyond its primary application in dye chemistry, this aminophenol derivative also serves as a versatile building block in organic synthesis and materials science research. This product is intended for research use only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

206646-29-9

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-amino-2-(2-hydroxyethylamino)phenol

InChI

InChI=1S/C8H12N2O2/c9-6-1-2-8(12)7(5-6)10-3-4-11/h1-2,5,10-12H,3-4,9H2

InChI Key

PRVKSXDMKVXNIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)NCCO)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 4 Amino 2 2 Hydroxyethyl Amino Phenol

Established Synthetic Pathways and Mechanisms

The traditional synthesis of 4-Amino-2-[(2-hydroxyethyl)amino]phenol and related compounds often involves multi-step sequences that rely on classical organic reactions. These pathways are characterized by their stepwise introduction of functional groups onto an aromatic core.

Multi-Step Synthesis Approaches for Target Compound and Derivatives

A common strategy for the synthesis of substituted aminophenols like the target compound begins with a readily available starting material such as 2,4-dinitrophenol (B41442). This multi-step approach allows for the regioselective introduction of the desired functional groups.

A plausible synthetic route can be conceptualized in the following stages:

Selective Reduction of a Nitro Group : The synthesis often commences with the selective reduction of one of the two nitro groups on a dinitrophenol precursor. For instance, 2,4-dinitrophenol can be partially reduced to form 2-amino-4-nitrophenol (B125904). This selective reduction is a critical step and can be achieved using various reagents, such as sodium sulfide (B99878) or by controlling the reaction conditions during catalytic hydrogenation. orgsyn.org The different reactivity of the two nitro groups, influenced by their electronic and steric environment, allows for this selectivity.

Alkylation of the Amino Group : The resulting 2-amino-4-nitrophenol can then undergo N-alkylation to introduce the (2-hydroxyethyl)amino side chain. This is typically achieved by reacting the aminophenol with a suitable alkylating agent, such as 2-chloroethanol, in the presence of a base. The base is necessary to deprotonate the amino group, increasing its nucleophilicity. It is important to control the reaction conditions to favor N-alkylation over O-alkylation of the phenolic hydroxyl group. researchgate.net

Reduction of the Remaining Nitro Group : The final step in this sequence is the reduction of the remaining nitro group to an amino group, yielding the target compound, this compound. This reduction can be carried out using various methods, including catalytic hydrogenation or metal-acid reductions. wikipedia.org

A patent for a related compound, 4-[ethyl-(2'-hydroxyethyl)-amino]-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene, describes a multi-step process involving the protection of an amino group as a sulfonamide, followed by alkylation, reaction with monoethanolamine, and subsequent deprotection and further alkylation. google.com This highlights the intricate nature of multi-step syntheses in achieving specific substitution patterns on the benzene (B151609) ring.

Table 1: Overview of a Potential Multi-Step Synthesis

StepReactionKey Reagents and ConditionsIntermediate/Product
1Selective Nitro Reduction2,4-dinitrophenol, Sodium sulfide, controlled temperature2-Amino-4-nitrophenol
2N-Alkylation2-Amino-4-nitrophenol, 2-chloroethanol, Base4-Nitro-2-[(2-hydroxyethyl)amino]phenol
3Nitro Group Reduction4-Nitro-2-[(2-hydroxyethyl)amino]phenol, H₂, Catalyst (e.g., Pd/C)This compound

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a cornerstone of many synthetic pathways for aminophenols due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants. The reduction of nitroaromatic compounds is a particularly well-established application of this technology. wikipedia.org

The conversion of a nitrophenol precursor to the corresponding aminophenol is a key step in the synthesis of the target compound. This transformation is commonly achieved by catalytic hydrogenation using a heterogeneous catalyst. A variety of catalytic systems have been explored for this purpose.

Noble Metal Catalysts : Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of nitrobenzenes to aminophenols. researchgate.net The reaction is typically carried out in the presence of an acidic medium, which can facilitate the rearrangement of an intermediate phenylhydroxylamine to the p-aminophenol product. researchgate.net Palladium on carbon (Pd/C) is another widely used catalyst for the reduction of aromatic nitro compounds. mdpi.com

Non-Noble Metal Catalysts : Raney nickel is a cost-effective alternative to noble metal catalysts and is used industrially for various hydrogenation reactions, including the reduction of nitrophenols. chlorpars.com However, it can sometimes lead to the hydrogenation of the aromatic ring under harsh conditions. chlorpars.com Nickel boride (Ni₂B) nanoparticles have also been investigated as a catalyst for the hydrogenation of p-nitrophenol to p-aminophenol, demonstrating high activity. chlorpars.com

Transfer Hydrogenation : An alternative to using molecular hydrogen is catalytic transfer hydrogenation, where a hydrogen donor molecule, such as ammonium (B1175870) formate, is used in the presence of a catalyst like Pd/C. mdpi.com This method can be performed under milder conditions and avoids the need for high-pressure hydrogenation equipment.

The general mechanism for the catalytic hydrogenation of a nitro group to an amine on a metal surface involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group.

Table 2: Common Catalysts for Nitro Group Reduction

CatalystHydrogen SourceAdvantages
Platinum on Carbon (Pt/C)H₂High activity and selectivity
Palladium on Carbon (Pd/C)H₂ or Hydrogen DonorsVersatile and efficient
Raney NickelH₂Cost-effective
Nickel Boride (Ni₂B)H₂High activity

Condensation Reactions in Analogous Systems (e.g., Schiff Bases)

Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen double bonds (imines or Schiff bases). While not a direct step in the primary synthesis of the target compound, the formation of Schiff bases from aminophenol derivatives is a highly relevant analogous system that demonstrates the reactivity of the amino group. nih.govresearchgate.netrsc.org

The synthesis of Schiff bases typically involves the reaction of a primary amine with an aldehyde or a ketone, often with acid or base catalysis. researchgate.net In the context of 4-aminophenol (B1666318) and its derivatives, the amino group can readily react with various carbonyl compounds to form the corresponding imines. nih.govnih.govresearchgate.net

The mechanism of Schiff base formation begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to yield the imine. The reaction is generally reversible, and the removal of water can be used to drive the equilibrium towards the product. acsgcipr.org

The study of Schiff base formation provides valuable insights into the chemical behavior of the amino group in compounds like this compound and is crucial for the synthesis of a wide range of derivatives with diverse applications. nih.govnih.govresearchgate.net

Development of Novel and Sustainable Synthetic Methodologies

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in the chemical industry. This includes the application of green chemistry principles and the exploration of novel catalytic systems for the synthesis of compounds like this compound.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. In the context of synthesizing the target compound, several green chemistry principles can be applied:

Use of Greener Solvents : Traditional organic syntheses often employ volatile and hazardous organic solvents. The use of greener alternatives such as water, supercritical fluids, or ionic liquids is a key aspect of green chemistry. For instance, the reduction of nitrophenols can be carried out in aqueous media using water-soluble catalysts or phase-transfer catalysis. nih.gov

Catalysis : The use of catalysts is inherently green as it allows for reactions to proceed with higher atom economy and under milder conditions, reducing energy consumption and waste generation. The shift from stoichiometric reagents (e.g., metal-acid reductions) to catalytic hydrogenation is a prime example of this principle in action.

Renewable Feedstocks : While the synthesis of the target compound traditionally starts from petroleum-derived feedstocks, future research may explore pathways from renewable resources.

Design for Degradation : Designing molecules that are effective for their intended purpose but will degrade into harmless products after use is another important principle, particularly relevant for compounds used in consumer products like hair dyes. researchgate.netnih.gov

The development of sustainable hair dyes is an area of active research, with a focus on identifying safer and more environmentally benign alternatives to traditional dye precursors. researchgate.netnih.govresearchgate.netopendermatologyjournal.com

Exploration of Alternative Catalytic Systems

Research into novel catalytic systems for the synthesis of aminophenols and their derivatives is focused on improving efficiency, selectivity, and sustainability.

Nanocatalysts : The use of metal nanoparticles as catalysts has gained significant attention due to their high surface area-to-volume ratio, which can lead to enhanced catalytic activity. Gold and silver nanoparticles have been shown to be effective catalysts for the reduction of 2,4-dinitrophenol to 2,4-diaminophenol (B1205310) in the presence of a reducing agent like sodium borohydride (B1222165). researchgate.net Green-synthesized metal nanoparticles, fabricated using plant extracts or microorganisms, offer a more sustainable approach to catalyst preparation. nih.gov

Bimetallic Catalysts : Bimetallic nanoparticles can exhibit synergistic effects, leading to improved catalytic performance compared to their monometallic counterparts. For example, Pt-Ni nanoparticles have been used for the reduction of aromatic nitro compounds. semanticscholar.org

Photocatalysis : Photocatalysis using semiconductors like titanium dioxide (TiO₂) represents a green approach to organic synthesis, as it utilizes light energy to drive chemical reactions. While often studied for the degradation of pollutants, photocatalytic methods can also be applied to synthetic transformations.

Selective Alkylation Catalysts : The selective N-alkylation of aminophenols can be challenging due to the competing O-alkylation. The development of catalyst systems that can selectively promote N-alkylation is an important area of research. Copper and palladium-based catalyst systems have been developed for the selective O- and N-arylation of aminophenols, and similar principles could be applied to alkylation. nih.govscispace.com The direct alkylation of aminophenols often leads to mixtures of N-mono, N,N-di, and O-alkylated products, making selective methods highly desirable. google.com

Table 3: Emerging Catalytic Systems

Catalyst TypeExample(s)Potential Application in Synthesis
NanocatalystsAuNPs, AgNPsReduction of nitro groups
Bimetallic CatalystsPt-NiReduction of nitro groups
PhotocatalystsTiO₂Oxidation/Reduction reactions
Selective Alkylation CatalystsCu- and Pd-based systemsRegioselective N-alkylation

Research on Precursor Compounds and Intermediate Derivatization

The synthesis of this compound typically proceeds through the formation and subsequent derivatization of key intermediate compounds. A common and logical synthetic pathway involves the initial synthesis of a substituted nitrophenol, followed by the introduction of the (2-hydroxyethyl)amino group and a final reduction step.

A plausible and frequently utilized precursor for this synthesis is 2-chloro-4-nitrophenol (B164951). This starting material is advantageous as the chlorine atom at the 2-position is activated for nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 4-position. The synthesis of 2-chloro-4-nitrophenol itself can be achieved by the chlorination of 4-nitrophenol (B140041).

The core of the synthesis involves the reaction of 2-chloro-4-nitrophenol with ethanolamine (B43304). In this step, the amino group of ethanolamine acts as a nucleophile, displacing the chloride ion at the C-2 position of the phenol (B47542) ring. This reaction yields the key intermediate, 2-[(2-hydroxyethyl)amino]-4-nitrophenol. The reaction conditions for such nucleophilic aromatic substitutions typically involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen chloride formed.

The final step in the synthesis is the selective reduction of the nitro group at the 4-position of the 2-[(2-hydroxyethyl)amino]-4-nitrophenol intermediate to an amino group. This transformation yields the desired this compound. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C), platinum, or nickel in the presence of hydrogen gas. This method is often preferred due to its clean reaction profile and high yields.

Alternatively, chemical reducing agents can be used. These include sodium borohydride (NaBH4) in the presence of a suitable catalyst, or other reducing systems like iron in acidic medium or sodium hydrosulfide. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, the selective reduction of a nitro group in the presence of other reducible functionalities is a well-established area of organic synthesis.

The derivatization of intermediates in this synthetic pathway is crucial. The initial nitration and chlorination of phenol derivatives establish the necessary substitution pattern. The subsequent nucleophilic substitution with ethanolamine is a key derivatization step that introduces the desired side chain. The final reduction is a functional group transformation that completes the synthesis of the target molecule.

Below is an interactive data table summarizing the typical reaction steps and the types of transformations involved in the synthesis of this compound.

StepStarting MaterialReagent(s)Key Intermediate/ProductReaction Type
14-NitrophenolChlorine (Cl2), Hydrochloric Acid (HCl)2-Chloro-4-nitrophenolElectrophilic Aromatic Substitution (Chlorination)
22-Chloro-4-nitrophenolEthanolamine (HOCH2CH2NH2)2-[(2-hydroxyethyl)amino]-4-nitrophenolNucleophilic Aromatic Substitution
32-[(2-hydroxyethyl)amino]-4-nitrophenolH2, Pd/C (or other reducing agents)This compoundReduction of Nitro Group

It is noteworthy that while the above outlines a common synthetic strategy, variations in starting materials and reagents may exist in different patented or proprietary processes. The efficiency and yield of each step are dependent on the specific reaction conditions employed, including temperature, pressure, solvent, and catalyst choice.

Reactivity and Mechanistic Investigations of 4 Amino 2 2 Hydroxyethyl Amino Phenol

Fundamental Chemical Reaction Pathways

The reactivity of 4-Amino-2-[(2-hydroxyethyl)amino]phenol is characterized by several fundamental reaction pathways, including oxidation, reduction, nucleophilic substitution, acylation, and condensation reactions. The presence of both electron-donating amino and hydroxyl groups activates the aromatic ring, influencing the course and outcome of these transformations.

Oxidation Reaction Mechanisms and Pathways

The oxidation of aminophenol derivatives is a key process, particularly in applications such as hair dyeing. damiva.comresearchgate.net In the case of 4-aminophenol (B1666318) and its derivatives, oxidation proceeds through a series of steps to form colored compounds. The presence of an oxidizing agent, typically hydrogen peroxide, initiates the reaction. damiva.comcompoundchem.com

The initial step involves the oxidation of the p-aminophenol derivative to a quinoneimine intermediate. researchgate.netnih.gov This highly reactive species can then undergo further reactions. The general mechanism involves the abstraction of electrons and protons from the molecule. The process can be influenced by the pH of the medium, with alkaline conditions facilitating the reaction by deprotonating the phenolic hydroxyl group. compoundchem.com

The formed quinoneimine can then react with other molecules, known as couplers, to produce a variety of dye molecules. damiva.comresearchgate.net In the absence of couplers, the quinoneimine can undergo self-coupling or further oxidation, leading to the formation of dimers, trimers, and even polymeric structures. nih.gov Studies on p-aminophenol have identified the formation of species such as semi-quinoneimine radicals and quinoneimines, which subsequently lead to larger oligomeric products. nih.gov The oxidation process is complex and can result in a mixture of products, contributing to the final color observed in dyeing applications. compoundchem.com

Table 1: Key Species in the Oxidation of p-Aminophenol Derivatives

SpeciesRole in Oxidation Pathway
p-Aminophenol derivative Starting reactant
Hydrogen Peroxide Oxidizing agent
Quinoneimine Reactive intermediate
Coupler molecules React with quinoneimine to form dyes
Dimers, Trimers, Polymers Products of self-condensation

Reduction Reaction Pathways

Reduction reactions involving aminophenols are most prominently associated with their synthesis from nitrophenols. chemcess.comwikipedia.org The conversion of a nitro group to a primary amino group is a fundamental transformation in the production of these compounds. damiva.com Common methods for this reduction include catalytic hydrogenation and the use of reducing metals in acidic media.

Catalytic hydrogenation is a widely employed method, utilizing catalysts such as palladium on carbon (Pd/C), platinum, or Raney Nickel. wikipedia.orggoogle.com This process involves the reaction of the nitrophenol with hydrogen gas under pressure. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

Another common method is the reduction using a metal, such as iron, in the presence of an acid. wikipedia.org This method has been historically significant for the industrial production of aminophenols. The reduction of 4-nitrophenol (B140041) to 4-aminophenol can also be achieved through electrolytic methods, where an electric current is used to drive the reduction of the nitro group to a hydroxylamine, which then rearranges to the final product. wikipedia.org While these methods describe the formation of aminophenols, the reduction of the aminophenol structure itself would require more forcing conditions that could lead to the saturation of the aromatic ring, a process not commonly described for this class of compounds under standard reducing conditions.

Nucleophilic Substitution and Acylation Reactions

The this compound molecule possesses multiple nucleophilic centers, primarily the nitrogen atoms of the amino groups and the oxygen atom of the hydroxyl group. The relative nucleophilicity of these sites can be influenced by the reaction conditions, particularly the pH. researchgate.net

In neutral or slightly acidic conditions, the amino groups are generally more nucleophilic than the hydroxyl group. researchgate.net This allows for selective reactions at the nitrogen atoms. For instance, in acylation reactions, the amino group will preferentially react over the hydroxyl group. A classic example is the acylation of 4-aminophenol with acetic anhydride (B1165640) to produce N-acetyl-p-aminophenol (paracetamol). phlox.or.idgoogle.com This reaction highlights the greater nucleophilicity of the amino group. For this compound, acylation would be expected to occur at the primary or secondary amino groups.

Nucleophilic aromatic substitution on the benzene (B151609) ring is generally difficult due to the high electron density of the ring, which is further enhanced by the electron-donating amino and hydroxyl substituents. However, if a suitable leaving group were present on the ring, substitution could potentially occur, with the position of attack being directed by the existing functional groups. In strongly basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is a potent nucleophile. researchgate.net This can facilitate O-alkylation or other reactions at the oxygen center.

Table 2: Nucleophilic Sites and Potential Reactions

Nucleophilic SitePotential ReactionTypical Reagent
Primary Amino Group (-NH2) Acylation, AlkylationAcyl chlorides, Alkyl halides
Secondary Amino Group (-NHCH2CH2OH) Acylation, AlkylationAcyl chlorides, Alkyl halides
Hydroxyl Group (-OH) O-Alkylation (as phenoxide)Alkyl halides

Condensation and Adduct Formation Studies

The primary amino group of this compound can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. researchgate.netmdpi.com This reaction leads to the formation of an imine, also known as a Schiff base. mdpi.com The reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. researchgate.net

The formation of Schiff bases is a versatile method for creating new C=N bonds and is a fundamental reaction in organic synthesis. mdpi.com The resulting imine can then be involved in further reactions, such as reduction to a secondary amine or participation in cycloaddition reactions. The presence of the other functional groups on the this compound molecule could influence the stability and reactivity of the formed Schiff base. For example, the hydroxyl group could potentially form intramolecular hydrogen bonds with the imine nitrogen.

Adduct formation can also occur through Michael addition reactions if the molecule is reacted with α,β-unsaturated carbonyl compounds. In such cases, the amino group can act as a nucleophile and add to the β-carbon of the unsaturated system. The electrochemical oxidation of aminophenols can generate electrophilic quinoneimines that readily participate in Michael addition reactions with suitable nucleophiles. researchgate.net

Polymerization Mechanisms and Incorporation into Macromolecular Structures

Aminophenols are known to undergo oxidative polymerization to form polymeric materials. mdpi.com This process is analogous to the polymerization of aniline (B41778) to form polyaniline. The polymerization of this compound would likely proceed through an oxidative coupling mechanism.

The polymerization is typically initiated by an oxidizing agent, which can be chemical (like ammonium (B1175870) persulfate) or electrochemical. mdpi.com The oxidation of the monomer generates radical cations, which can then couple with each other. Subsequent deprotonation and further oxidation steps lead to the growth of the polymer chain. The resulting polymer would be a derivative of polyaniline, with the -(2-hydroxyethyl)amino and hydroxyl groups as substituents on the polymer backbone. These substituents would be expected to influence the properties of the resulting polymer, such as its solubility, conductivity, and morphology.

The polymerization of aminophenols is also relevant to the formation of melanin-like polymers. nih.gov Melanin is a complex polymer derived from the oxidation of tyrosine, which involves intermediates that are structurally related to aminophenols. mdpi.com The oxidative polymerization of this compound could therefore lead to the formation of synthetic melanin-like materials with potential applications in biomedicine and materials science. nih.gov

Interaction Studies with Diverse Chemical Species

The primary area where the interaction of this compound with other chemical species has been studied is in the context of hair dyeing. damiva.comresearchgate.net In this application, it acts as a "developer" or primary intermediate. researchgate.net Its key interactions are with:

An oxidizing agent (typically hydrogen peroxide): As detailed in the oxidation section, this interaction is crucial for the formation of the reactive quinoneimine intermediate. damiva.comcompoundchem.com

An alkalizing agent (such as ammonia (B1221849) or ethanolamine): This is necessary to raise the pH of the hair dye mixture. The alkaline environment swells the hair cuticle, allowing the dye precursors to penetrate the hair shaft, and also facilitates the oxidation reaction. compoundchem.com

Coupler molecules: These are other aromatic compounds (e.g., resorcinol (B1680541), m-aminophenol) present in the dye formulation that react with the quinoneimine intermediate to form a wide range of colored molecules. researchgate.netcompoundchem.com The specific combination of developer and coupler determines the final hair color.

Keratin (B1170402): The dye-forming reactions occur within the cortex of the hair, which is primarily composed of the protein keratin. The large dye molecules formed become trapped within the keratin matrix, leading to a "permanent" hair color.

Beyond its role in hair dyes, the nucleophilic and chelating nature of the functional groups in this compound suggests potential interactions with metal ions. The amino and hydroxyl groups can act as ligands, coordinating to metal centers to form coordination complexes. Furthermore, studies on similar aminophenol derivatives have explored their interactions with biological macromolecules like DNA, suggesting that these types of molecules can bind to DNA, although the specific nature and consequences of such interactions require further investigation. nih.gov

Table 3: Interacting Species and Context of Interaction

Interacting SpeciesContext of InteractionConsequence of Interaction
Hydrogen Peroxide Hair DyeingOxidation to reactive quinoneimine
Ammonia/Ethanolamine (B43304) Hair DyeingFacilitates hair penetration and oxidation
Coupler Molecules Hair DyeingFormation of a variety of colored dyes
Keratin Hair DyeingEntrapment of dye molecules, leading to permanent color

Complexation Chemistry with Metal Ions and Other Ligands

The structure of this compound, featuring multiple nitrogen and oxygen atoms with lone pairs of electrons, makes it an excellent candidate as a chelating ligand for various metal ions. The arrangement of the phenolic hydroxyl group and the adjacent secondary amino group, in particular, forms a classic bidentate O,N-donor site that can readily coordinate with transition metals.

Research on analogous 2-aminophenol (B121084) derivatives has extensively demonstrated their ability to form stable complexes with a range of metal ions, including Mn(II), Fe(II), Co(II), Ni(II), and Cu(II). tandfonline.comresearchgate.net These aminophenol-based ligands can coordinate to metal centers, and in some cases, undergo in-situ oxidative dehydrogenation to form the corresponding Schiff base ligated complexes. rsc.org The resulting metal complexes often exhibit distinct geometries, such as tetrahedral or octahedral configurations, depending on the metal ion and the ligand-to-metal ratio. tandfonline.comuobaghdad.edu.iq

The this compound molecule offers several potential coordination modes:

Bidentate Chelation: The ortho-aminophenol moiety can form a stable five-membered chelate ring with a metal ion through the phenolic oxygen and the secondary amine nitrogen.

Tridentate Chelation: The ligand could potentially act as a tridentate N,N,O-donor by involving the primary amino group at the 4-position in coordination.

Polydentate Bridging: In polynuclear complexes, the ligand could bridge two or more metal centers using its various donor atoms.

The formation of chelate complexes with metal ions is a significant aspect of the chemistry of aminophenols, influencing their properties and applications. derpharmachemica.com The stability and structure of these complexes are governed by factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands.

Metal IonTypical Coordination Geometry with Aminophenol-type LigandsReported Metal:Ligand StoichiometryReference
Copper (II)Distorted Square Pyramidal, Tetrahedral1:2 tandfonline.comrsc.org
Nickel (II)Tetrahedral1:2 tandfonline.comresearchgate.net
Cobalt (II)Tetrahedral1:2 tandfonline.comresearchgate.net
Iron (III)Octahedral (dimeric)1:2 tandfonline.com
Manganese (II)Tetrahedral, Octahedral1:2 tandfonline.comekb.eg

Reaction Kinetics and Thermodynamic Analysis

The reactivity of this compound is dictated by its multiple functional groups. The kinetics and thermodynamics of its reactions are influenced by factors like temperature, pH, and the presence of catalysts.

Thermodynamic Considerations: The acidity and basicity of the molecule are crucial for understanding its behavior. While specific pKa values for this compound are not readily available, data from the parent compound, 4-aminophenol, can provide an estimate. For 4-aminophenol, the pKa values are approximately 5.48 for the protonated amino group and 10.30 for the phenolic hydroxyl group. wikipedia.org The presence of the additional aminoethyl group at the 2-position would be expected to slightly modify these values. These pKa values indicate that the molecule's charge and, consequently, its nucleophilicity and coordinating ability are highly pH-dependent.

Thermodynamic data for the combustion and formation of isomeric aminophenols have been determined, providing insight into their relative stabilities. nist.gov

CompoundPropertyValueReference
4-AminophenolpKa (amino group)5.48 wikipedia.org
pKa (phenol group)10.30 wikipedia.org
4-AminophenolStandard solid enthalpy of combustion (ΔcH°solid)-3245.5 kJ/mol nist.govchemeo.com
4-AminophenolSolid phase enthalpy of formation (ΔfH°solid)-268.4 kJ/mol nist.govchemeo.com

Reaction Kinetics: The aminophenol structure is susceptible to oxidation. The kinetics of the aerobic oxidation of 2-aminophenol to 2-aminophenoxazine-3-one, a reaction that mimics the enzyme phenoxazinone synthase, has been studied in detail using copper(II) complexes as catalysts. rsc.org These studies reveal that the reaction rates are dependent on the catalyst structure, temperature, and pH. Activation parameters have been evaluated from temperature-dependent kinetic measurements, providing insights into the reaction mechanism. rsc.orgiitkgp.ac.in For example, the oxidation of 2-aminophenol catalyzed by a specific copper complex showed a turnover frequency (k_cat) of 10.8 h⁻¹. iitkgp.ac.in A plausible mechanism involves the formation of a complex-substrate adduct, followed by the generation of a substrate radical that promotes the activation of dioxygen. rsc.orgrsc.org

The amino groups can also undergo other characteristic reactions. For instance, the acetylation of 4-aminophenol with acetic anhydride is a well-studied second-order reaction. Kinetic studies for this reaction at 108 °C determined a reaction rate constant of 1.95 L mol⁻¹ min⁻¹. researchgate.net This highlights the reactivity of the amino group towards acylating agents.

ReactionReactantKinetic ParameterValueConditionsReference
Aerobic Oxidation2-AminophenolTurnover Frequency (kcat)10.8 h-1Cu(II) complex catalyst, pH 8.6, Room Temp. iitkgp.ac.in
Aerobic Oxidation (Cu(II) catalyzed)2-AminophenolActivation Energy (Ea)28.5 ± 2.1 kJ mol-1Temperature-dependent study rsc.org
Enthalpy of Activation (ΔH)26.0 ± 2.1 kJ mol-1
Entropy of Activation (ΔS)-195 ± 7 J K-1 mol-1
Acetylation4-AminophenolRate Constant (k)1.95 L mol-1 min-1Aqueous, 108 °C, 350 RPM researchgate.net

Advanced Analytical Methodologies in 4 Amino 2 2 Hydroxyethyl Amino Phenol Research

Spectroscopic Research Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR are fundamental methods that would be used to map the carbon-hydrogen framework of 4-Amino-2-[(2-hydroxyethyl)amino]phenol. Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would further reveal the connectivity between protons and carbons, confirming the substitution pattern on the phenol (B47542) ring and the structure of the hydroxyethyl (B10761427) amino side chain.

Despite the utility of this technique, there is a notable absence of published ¹H or ¹³C NMR spectral data specifically for this compound in the current body of scientific literature.

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the confirmation of its molecular formula. Fragmentation patterns observed in the mass spectrum, often generated through techniques like electron ionization (EI) or electrospray ionization (ESI), would offer valuable insights into the compound's structure by showing how the molecule breaks apart.

A thorough search of scientific databases reveals a lack of specific mass spectrometry data for this compound. While data exists for a related compound, 4-((2-Hydroxyethyl)amino)-3-nitrophenol, which has an exact mass of 198.06400, this information is not directly applicable.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. For this compound, FT-IR and FT-Raman spectra would be expected to show characteristic absorption bands for the O-H (hydroxyl and phenol), N-H (amino), C-N, C-O, and aromatic C-H and C=C bonds. The positions and intensities of these bands would help to confirm the presence of the key functional groups and provide insights into the molecular structure.

However, there is no specific FT-IR or FT-Raman spectral data available in the public domain for this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis in Research

Ultraviolet-visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is useful for analyzing compounds containing chromophores, such as the aromatic ring in this compound. The UV-Vis spectrum would show one or more absorption maxima (λmax) that are characteristic of the electronic transitions within the molecule. This information is often used for quantitative analysis and can be influenced by the solvent and the pH of the solution.

Currently, there are no published UV-Vis spectrophotometric data specifically for this compound.

Chromatographic Separation and Detection Research

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a cornerstone of modern analytical chemistry, used for the separation, identification, and quantification of chemical compounds. The development of an HPLC method for this compound would involve optimizing several parameters to achieve a good separation with a sharp, symmetrical peak.

Key parameters for HPLC method development that would need to be investigated include:

ParameterDescription
Stationary Phase (Column) The choice of column is critical for achieving separation. A reversed-phase column, such as a C18 or C8, would likely be a starting point.
Mobile Phase The composition of the solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be optimized. The pH of the mobile phase would also be adjusted with buffers to ensure good peak shape and retention.
Detection Method A UV detector would be a common choice, with the detection wavelength set at one of the compound's absorption maxima. Other detectors, such as a mass spectrometer (LC-MS), could also be employed for greater sensitivity and structural confirmation.
Flow Rate and Temperature These parameters would be fine-tuned to optimize the separation efficiency and analysis time.

Despite the widespread use of HPLC, there is a lack of published, validated HPLC methods specifically for the analysis of this compound.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. phenomenex.com However, this compound, with its polar amino and hydroxyl functional groups, is not inherently volatile. Therefore, its analysis by GC necessitates a derivatization step to convert it into a more volatile and thermally stable form. phenomenex.com This process typically involves replacing the active hydrogens on the amino and hydroxyl groups with non-polar functional groups. phenomenex.com

A common and effective approach for aminophenols involves a two-step derivatization procedure. oup.comoup.com First, the amine and phenol groups are acetylated, often by direct reaction with acetic anhydride (B1165640). oup.comoup.com This is followed by a second reaction with an agent like trifluoroacetic anhydride (TFAA), which creates N-acetylated and N-trifluoroacetylated products. oup.comoup.com These derivatives exhibit significantly increased volatility, making them suitable for GC analysis. oup.comoup.com

The resulting volatile derivatives can be readily separated on both packed and capillary GC columns. oup.comoup.com For enhanced sensitivity, an electron capture detector (ECD) is often employed, as the trifluoroacetyl groups are strongly electron-capturing. oup.comoup.com This methodology allows for the detection and quantification of aminophenol derivatives at nanomolar concentrations, with on-column detection limits reaching the picomole level. oup.comoup.com

Table 1: GC Derivatization and Analysis Parameters for Aminophenols

ParameterDescriptionReference
Derivatization Step 1 Acetylation with acetic anhydride directly in the aqueous sample. oup.comoup.com
Extraction Quantitative extraction of acetate (B1210297) derivatives into methylene (B1212753) chloride. oup.comoup.com
Derivatization Step 2 Reaction of extracted acetates with trifluoroacetic anhydride (TFAA). oup.comoup.com
GC Column Capillary columns (e.g., SP-2100) are preferred for high resolution. oup.com
Detector Electron Capture Detector (ECD) for high sensitivity to trifluoroacetylated derivatives. oup.comoup.com
Detection Limit On-column detection limits as low as 0.33 picomoles have been reported for aminophenols. oup.com

Electrochemical Characterization and Sensing Methodologies

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the analysis of electroactive compounds like this compound. The presence of both a phenol and an aromatic amine group makes the molecule susceptible to oxidation at an electrode surface. nih.gov The electrochemical characterization typically involves studying the compound's redox behavior, including oxidation potentials and electron transfer kinetics.

Cyclic voltammetry (CV) is a fundamental technique used to probe the electrochemical properties. researchgate.net For the related compound 4-aminophenol (B1666318), studies using modified glassy carbon electrodes (GCEs) have shown that graphene and other nanomaterials can significantly enhance the electrochemical response, leading to increased peak currents and lower peak-to-peak separation. researchgate.net This indicates a catalytic effect of the modifier on the redox reaction of the aminophenol. researchgate.net The electrochemical process for aminophenols is generally an irreversible, two-electron transfer reaction. researchgate.netelectrochemsci.org

For quantitative analysis, more sensitive techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are employed. researchgate.netnih.gov Researchers have developed a variety of electrochemical sensors for aminophenols by modifying electrodes with materials like multi-walled carbon nanotubes (MWCNTs), polyaniline (PANI), and metal oxides to improve sensitivity and selectivity. electrochemsci.orgnih.gov These sensors can achieve very low detection limits, often in the nanomolar range. researchgate.net

Table 2: Examples of Electrochemical Sensors for Aminophenol Detection

Electrode ModificationAnalytical TechniqueLinear Range (μM)Detection Limit (μM)Reference
Graphene–Chitosan Composite Film / GCEDPV0.2 - 5500.057 researchgate.net
MWCNT-PANI / Laser Induced CarbonSWV0.5 - 1.60.006 nih.gov
Polycysteine Macroporous Film / GCEDPV0.02 - 2000.008 researchgate.net
Interdigitated Array (IDA) MicroelectrodeVoltammetry1 - 1000Not specified nih.gov

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of complex samples. nih.gov For the analysis of this compound, particularly in hair dye matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique. oup.com It combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry (MS/MS). oup.com

The methodology typically involves an initial sample preparation step, such as ultrasonic extraction with a solvent like methanol or an ethanol (B145695) solution, often containing an antioxidant to prevent degradation of the aminophenols. bohrium.comnih.govnih.gov The extract is then centrifuged and filtered before injection into the LC system. bohrium.com

Chromatographic separation is commonly achieved using a reversed-phase C18 column with gradient elution. nih.govfda.gov.tw The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol. nih.govfda.gov.tw

Detection by MS/MS is typically performed using an electrospray ionization (ESI) source in the positive ion mode. oup.comfda.gov.tw The analysis is carried out in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. fda.gov.twnih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and then a specific product ion is monitored. This high specificity allows for accurate quantification even in complex cosmetic matrices. oup.com Validation of these methods demonstrates excellent linearity, accuracy, and precision. nih.govmdpi.com

Table 3: LC-MS/MS Parameters for Analysis of Related Hair Dye Compounds

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
2-Methyl-5-hydroxyethylaminophenol168.1137.12510 bohrium.com
3-Amino-2,4-dichlorophenol1781241222 fda.gov.tw
2-Amino-4-hydroxyethylaminoanisole183.0138.0 / 95.2Not specifiedNot specified cmes.org
3-Nitro-p-hydroxyethylaminophenol199.1153.12510 bohrium.com
4-Amino-3-nitrophenolNot specifiedNot specifiedNot specifiedNot specified nih.govmdpi.com

Environmental Chemistry and Fate of 4 Amino 2 2 Hydroxyethyl Amino Phenol

Degradation Pathways in Environmental Matrices

Detailed experimental studies on the specific degradation pathways of 4-Amino-2-[(2-hydroxyethyl)amino]phenol in various environmental matrices are limited in publicly available scientific literature. The following subsections address the distinct degradation processes.

Specific research on the photodegradation of this compound, detailing reaction kinetics, quantum yields, and transformation products under environmentally relevant light conditions, is not extensively documented in the reviewed scientific literature.

Information regarding the transformation of this compound through chemical oxidation (e.g., via hydroxyl radicals) or reduction processes in typical aquatic environments is not sufficiently covered in the available literature.

Identification and Characterization of Environmental Transformation Products

Specific environmental transformation products of this compound resulting from photodegradation, biodegradation, or chemical processes have not been identified or characterized in the reviewed scientific studies.

Adsorption and Desorption Behavior in Soil and Sediment Systems

Quantitative data from batch equilibrium or column studies detailing the adsorption and desorption coefficients (such as Kd or Koc) of this compound in various soil and sediment types are not available in the current body of scientific literature.

Bioaccumulation Potential in Model Environmental Organisms

The potential for a substance to bioaccumulate in organisms is often predicted by its octanol/water partition coefficient (Log P or Log Kow). A low Log P value, typically less than 3, suggests a low potential for bioaccumulation. Various sources have reported Log P values for this compound (also known as HC Red No. 3). One submission to the Scientific Committee on Consumer Safety (SCCS) reported a Log P value of 0.29. europa.eu A calculated value from a separate submission indicated a Log P of 0.426 ± 0.530. europa.eu Another source reports an octanol/water partition coefficient (P) of 1.9, which corresponds to a Log P value. nih.gov

These reported values are all well below the threshold of 3, indicating that this compound has a low potential to bioaccumulate in aquatic organisms. This is further supported by an assessment from Environment Canada, which concluded that the substance does not meet the criteria for bioaccumulation as defined by the Persistence and Bioaccumulation Regulations. canada.ca

ParameterReported ValueSource
Log Po/w0.29SCCS (Submission 1) europa.eu
Log Po/w (calculated)0.426 ± 0.530SCCS (Submission 2) europa.eu
Octanol/water partition coefficient (P)1.9IARC Monographs nih.gov

Theoretical and Computational Chemistry Studies on 4 Amino 2 2 Hydroxyethyl Amino Phenol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular structure, stability, and electronic characteristics of chemical compounds. For a molecule like 4-Amino-2-[(2-hydroxyethyl)amino]phenol, these calculations, often employing Density Functional Theory (DFT), provide insights that are crucial for understanding its reactivity and potential applications. researchgate.netrjpn.org

The flexibility of the (2-hydroxyethyl)amino side chain in this compound suggests the existence of multiple stable conformations. Conformational analysis is the systematic study of these different spatial arrangements of atoms and their corresponding energies. By rotating the rotatable bonds, such as the C-C and C-N bonds in the side chain, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers.

Table 1: Illustrative Conformational Energy Data for a Hypothetical Set of this compound Conformers (Note: This data is hypothetical and for illustrative purposes only, as specific studies on this molecule are not available.)

ConformerDihedral Angle (H-O-C-C)Relative Energy (kcal/mol)Intramolecular H-Bond
160°0.00Yes
2180°1.50No
3-60°0.00Yes

Frontier Molecular Orbital (FMO) theory is a key tool in predicting the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excited and therefore more reactive. nih.gov

In studies of aminophenols and other phenol (B47542) derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. rjpn.orgresearchgate.net For this compound, the presence of electron-donating groups (amino and hydroxyl) would be expected to raise the energy of the HOMO, making the molecule a good electron donor. The HOMO is likely to be localized over the phenol ring and the amino groups, while the LUMO would also be distributed over the aromatic system.

Table 2: Representative Frontier Molecular Orbital Energies for Aminophenol Isomers (Calculated via DFT) (Data is for o-, m-, and p-aminophenol to illustrate the concept.)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-Aminophenol (B121084)-5.10-0.244.86
3-Aminophenol-5.25-0.155.10
4-Aminophenol (B1666318)-4.98-0.204.78

The distribution of electron density in a molecule is crucial for predicting its reactivity. Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom. rjpn.org These charges indicate which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups would have positive partial charges.

Fukui functions provide a more sophisticated way to predict reactivity by identifying the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. Studies on related phenolic compounds have successfully used these computational tools to understand their chemical behavior. mdpi.comresearchgate.net

Molecular Dynamics Simulations of Compound Behavior in Solvents and Materials

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide valuable insights into how this compound would behave in different environments, such as in aqueous solution or when incorporated into a material like a hair dye formulation.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements. This allows for the study of dynamic processes like solvation, diffusion, and conformational changes. For this compound in water, MD simulations could reveal the structure of the solvation shell around the molecule and the nature of the hydrogen bonding interactions between the compound and water molecules. tandfonline.comnih.gov This is particularly relevant for understanding its solubility and stability in aqueous formulations.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity, respectively. researchgate.netmdpi.com These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property.

For a compound like this compound, QSAR models could be developed to predict properties such as its toxicity, skin sensitization potential, or its effectiveness as a dye precursor. researchgate.net The molecular descriptors used in these models can be derived from quantum chemical calculations and include electronic properties (e.g., HOMO-LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). While no specific QSAR models for this exact compound are readily found, the methodologies have been widely applied to phenols and other aromatic amines. researchgate.netmdpi.com

Spectroscopic Property Simulations and Experimental Validation

Computational chemistry can be used to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.netresearchgate.net These simulations are a powerful tool for interpreting experimental spectra and for confirming the structure of a synthesized compound.

For this compound, DFT calculations could be used to predict its vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated and compared to experimental data to aid in the assignment of signals to specific atoms in the molecule. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions that give rise to UV-Visible absorption spectra, providing information about the molecule's color and how it absorbs light. researchgate.net The comparison of simulated and experimental spectra is a crucial step in the validation of computational models. researchgate.net

Advanced Materials Science Applications of 4 Amino 2 2 Hydroxyethyl Amino Phenol

Role as a Monomer or Building Block in Polymer Synthesis Research

The presence of multiple reactive sites in 4-Amino-2-[(2-hydroxyethyl)amino]phenol allows it to be used as a monomer in various polymerization reactions, including condensation and oxidative polymerization. researchgate.nettandfonline.com The amine and hydroxyl functionalities are key to its role in forming diverse and functional polymer backbones.

The distinct functional groups on the this compound molecule enable its participation in the synthesis of several classes of high-performance polymers. The primary aromatic amine and the phenolic hydroxyl group are particularly reactive and can be targeted for step-growth polymerization.

For instance, these groups can react with diacyl chlorides or dicarboxylic acids to form aromatic poly(amide-ester)s. Similarly, reaction with dianhydrides can yield polyimides, a class of polymers known for their exceptional thermal stability. acs.org The additional hydroxyl and secondary amine groups on the side chain can either be protected during the main polymerization and deprotected later for further functionalization or utilized to create cross-linked networks, enhancing the thermal and mechanical properties of the final material.

Furthermore, aminophenols are known to undergo oxidative polymerization to produce polyaniline derivatives. mdpi.comnih.gov This process typically involves an oxidant, such as ammonium (B1175870) persulfate, in an acidic medium, leading to the formation of conductive polymers. tandfonline.comnih.gov The resulting polymers often possess interesting electroactive and optical properties, making them suitable for applications in electronics and sensors. The structure of poly(aminophenols) can vary, including ladder-like polyphenoxazine structures or open-chain configurations. mdpi.com

Table 1: Potential Polymer Structures from this compound
Polymer ClassCo-monomer TypeKey Reacting Groups on MonomerPotential Polymer Properties
Poly(amide-ester)sDiacyl Chlorides / Dicarboxylic AcidsPrimary Aromatic Amine, Phenolic HydroxylHigh thermal stability, good mechanical strength
PolyimidesDianhydridesPrimary Aromatic AmineExcellent thermal and chemical resistance, dielectric properties
PolyurethanesDiisocyanatesPhenolic Hydroxyl, Aliphatic HydroxylElasticity, toughness, abrasion resistance
Conductive PolymersOxidative Self-CondensationPrimary Aromatic Amine, Phenolic HydroxylElectrical conductivity, electrochromism

In addition to forming homopolymers, this compound can be incorporated as a comonomer to tailor the properties of existing polymers. Its inclusion can introduce specific functionalities, improve processability, or enhance performance characteristics such as adhesion and thermal stability.

Integration into Functional Dyes or Pigments Research (focus on chemical principles)

Aminophenols and their derivatives are foundational components in the synthesis of a wide array of dyes, particularly oxidative dyes used in hair coloring formulations. researchgate.netdamiva.comkajay-remedies.com The compound this compound, as a derivative of p-aminophenol, functions as a "primary intermediate" or "developer" in these chemical systems. google.com

The chemical principle behind the formation of dyes from this compound is based on oxidative coupling. The process is initiated by an oxidizing agent, typically hydrogen peroxide, in a mildly alkaline medium.

The mechanism proceeds as follows:

Oxidation: The p-aminophenol derivative is oxidized to a highly reactive p-benzoquinone monoimine intermediate.

Electrophilic Attack: This quinoneimine acts as an electrophile and attacks a second molecule known as a "coupler" (a secondary intermediate). Couplers are typically electron-rich aromatic compounds such as m-aminophenols, m-phenylenediamines, or resorcinols. google.com

Coupling and Further Oxidation: The coupling reaction forms a leuco-dye, which is a colorless or lightly colored intermediate. This intermediate is subsequently oxidized by hydrogen peroxide to form the final, stable, and intensely colored indo dye molecule.

The final chromophore is a large, conjugated system that absorbs light in the visible spectrum. nih.gov The specific substituents on both the developer (our target compound) and the coupler molecule precisely tune the electronic structure of the final dye, thereby determining its color. The electron-donating nature of the amino and hydroxyl groups on the aromatic rings influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which dictates the wavelength of maximum absorption (λmax).

The color of the dye formed from this compound is dictated by the spectroscopic properties of the final chromophore, which are directly linked to its chemical structure. The extended π-conjugated system of the indo dye product is responsible for its absorption of visible light. When this dye is formed within a material matrix, such as keratin (B1170402) fibers in hair, it imparts a stable color. nih.govresearchgate.net

The final color depends on the specific coupler used in the reaction. For example, coupling with different m-aminophenol or resorcinol (B1680541) derivatives can produce a range of shades from reds and browns to blues and purples. acs.org The absorption spectrum of the dyed material will show a characteristic peak (λmax) in the visible range. The intensity of this peak is related to the concentration of the chromophore within the material. Environmental factors such as pH and the polarity of the surrounding medium can also influence the exact position of the absorption maximum, a phenomenon known as solvatochromism.

Table 2: Representative Spectroscopic Data for Dyes Derived from p-Aminophenol Precursors
DeveloperCoupler TypeResulting Dye ClassTypical λmax Range (nm)Observed Color Range
p-Aminophenolm-AminophenolIndophenol (B113434)540 - 570Purple/Blue
p-AminophenolResorcinolIndophenol480 - 510Yellow/Brown
p-Aminophenol1-NaphtholIndoaniline580 - 620Blue/Green
2-Aminomethyl-4-aminophenolm-AminophenolIndophenol550 - 580Red/Violet

Note: The exact λmax and color for dyes derived from this compound would depend on the specific coupler and reaction conditions but are expected to fall within ranges similar to those of other p-aminophenol developers. acs.orgdmu.dkdmu.dk

Applications in Advanced Chemical Sensor Development

While much of the research on aminophenols in sensing is focused on the detection of these compounds as environmental pollutants, their inherent chemical properties also make them excellent candidates for use in the construction of chemical sensors. researchgate.netnih.gov The multiple functional groups of this compound offer opportunities for creating selective and sensitive detection platforms for various analytes.

The compound can be integrated into sensor designs in two primary ways:

As a Monomeric Unit for a Receptor Layer: The compound can be electropolymerized onto an electrode surface to form a thin, functional film. ethernet.edu.et Poly(aminophenol) films are redox-active and can act as biomimetic coatings. mdpi.com The film's electrochemical properties (e.g., oxidation/reduction potential, current response) can change upon interaction with a target analyte. The hydroxyl and amine groups within the polymer matrix can serve as recognition sites, binding to analytes through hydrogen bonding, electrostatic interactions, or coordination, leading to a measurable signal. This approach has been used to create sensors for biologically important molecules like dopamine. mdpi.com

As a Precursor for a Chromogenic or Fluorogenic Probe: The molecule can be chemically modified to synthesize a specific chemosensor. For instance, the primary amine group can react with an aldehyde to form a Schiff base. nih.gov If the molecule is designed correctly, the binding of a specific analyte, such as a metal ion, to the Schiff base or other parts of the molecule can induce a change in the electronic structure of the probe. This change can manifest as a visible color change (colorimetric sensor) or an alteration in fluorescence intensity (fluorometric sensor), allowing for visual or spectroscopic detection. bohrium.com

Table 3: Potential Chemical Sensor Designs Utilizing this compound
Sensor TypePrinciple of OperationRole of the CompoundPotential Target AnalytesDetection Method
Electrochemical SensorAnalyte binding alters the redox properties of a polymer film.Monomer for a poly(aminophenol) recognition layer on an electrode.Neurotransmitters (e.g., dopamine), heavy metal ions, pHCyclic Voltammetry, Amperometry
Colorimetric ChemosensorAnalyte binding to a probe molecule causes a visible color change.Precursor for synthesizing a Schiff base or other ligand-based probe.Metal Ions (e.g., Cu²⁺, Fe³⁺)UV-Vis Spectroscopy / Visual Readout
Fluorescent ChemosensorAnalyte binding modulates the fluorescence of a probe molecule.Precursor for synthesizing a fluorophore with a specific binding site.Anions, specific organic moleculesFluorometry

Despite a comprehensive search for research on the specific applications of This compound in interfacial chemistry and surface modification, there is a notable lack of dedicated scientific literature, including detailed research findings and data tables, on this particular compound within the specified advanced materials science context.

The available research tends to focus on broader categories of aminophenol derivatives and their applications in areas such as the synthesis of polymers for coatings, the development of corrosion inhibitors, and the formation of surface-active agents. While these fields are related to interfacial chemistry and surface modification, the specific role and performance data for this compound are not explicitly detailed in the accessible scientific papers and patents.

Consequently, it is not possible to provide a thorough and informative article that strictly adheres to the requested outline and focuses solely on the chemical compound “this compound” for interfacial chemistry and surface modification research, as the specific, detailed research findings and data tables required for such an article are not present in the public domain.

Emerging Research Frontiers and Future Directions for 4 Amino 2 2 Hydroxyethyl Amino Phenol

Integration with Nanotechnology for Novel Functional Materials

The functional groups present in 4-Amino-2-[(2-hydroxyethyl)amino]phenol make it a compelling candidate for the development of novel functional materials through integration with nanotechnology. The amino and hydroxyl moieties can serve as anchoring points for metallic nanoparticles or as monomers for the synthesis of advanced polymers.

Aminophenols are known to be effective monomers for creating conducting polymers. mdpi.com For instance, poly(o-aminophenol) has been explored for its use in biosensors due to its permselective and compact film-forming properties. scirp.org The electropolymerization of this compound could similarly yield polymers with unique charge storage or sensing capabilities, potentially enhanced by the hydroxyethyl (B10761427) group which could influence solubility and film morphology.

Furthermore, the compound could be used to functionalize carbon nanotubes (CNTs). The amino groups can react with carboxylic acid moieties on CNTs to form stable amide linkages, creating a composite material with improved dispersion and electrical properties. ijpras.com Such functionalized CNTs could be integrated into high-performance composites or advanced electronic devices. There is also potential for the use of aminophenol derivatives in the fabrication of magneto-electric nanoparticles for targeted applications. google.com

Potential Nanotechnology ApplicationRole of this compoundProspective Functional Material
Conducting Polymers Monomer for electropolymerizationPolymeric films for biosensors or charge storage devices mdpi.com
Nanocomposites Surface functionalization agent for carbon nanotubesCNT-polymer composites with enhanced mechanical and electrical properties ijpras.com
Targeted Delivery Component of magneto-electric nanoparticlesNanoparticles for controlled release systems google.com
Catalysis Precursor for stabilizing metallic nanoparticlesNanoparticle-based catalysts for chemical synthesis

Sustainable Chemistry and Circular Economy Perspectives in Compound Lifecycle

The principles of green chemistry and the concept of a circular economy are increasingly driving chemical research and manufacturing. frontiersin.org For this compound, this presents opportunities to develop more sustainable synthetic routes and to consider the entire lifecycle of the compound.

Traditional syntheses of aminophenols often involve harsh conditions and environmentally challenging reagents, such as the nitration of benzene (B151609) followed by reduction. digitellinc.com Future research could focus on greener synthetic pathways. rsc.orgrsc.org This might include biocatalytic methods, the use of renewable feedstocks, or electrosynthesis, which can reduce the need for stoichiometric oxidants and operate under milder conditions. rsc.org The use of water as a solvent in the synthesis of related compounds has also been explored as a sustainable alternative. frontiersin.org

From a circular economy perspective, investigating the degradation and potential valorization of waste streams containing this compound is crucial. Aromatic amines can be persistent environmental pollutants, and research into their biodegradation is essential. nih.govsid.ir Understanding the metabolic pathways of microbial degradation could lead to bioremediation strategies. ascelibrary.org Furthermore, exploring the possibility of chemically recycling the compound or its derivatives from end-of-life products would align with the goals of a circular economy.

Advanced Reaction Engineering for Efficient and Selective Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through advanced reaction engineering techniques, such as continuous flow chemistry. Flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. nih.gov

The synthesis of paracetamol, which involves the acylation of p-aminophenol, has been successfully demonstrated in continuous flow systems. researchgate.netresearchgate.net These studies highlight the potential for achieving high yields and purity with short reaction times. thieme-connect.com A similar approach could be developed for the synthesis of this compound, potentially involving a multi-step continuous process. nih.gov The use of packed-bed reactors with immobilized catalysts could further enhance the sustainability and efficiency of the synthesis.

Reaction Engineering ApproachPotential Advantage for SynthesisRelevant Analogy
Continuous Flow Synthesis Improved process control, safety, and efficiencyFlow synthesis of paracetamol from p-aminophenol researchgate.netresearchgate.net
Packed-Bed Reactors Use of heterogeneous catalysts, easy product separationHeterogeneously catalyzed hydrogenation in flow systems nih.gov
Multi-Enzyme Systems in Flow Biocatalytic synthesis under mild conditionsEmulation of metabolic pathways for chemical production mdpi.com

Development of High-Throughput Screening Methodologies for Derivative Libraries

The structural backbone of this compound provides a versatile scaffold for the creation of derivative libraries. Combinatorial chemistry techniques can be employed to systematically modify the functional groups of the molecule, generating a large number of new compounds with diverse properties. wisdomlib.orgijpsonline.com

High-throughput screening (HTS) methodologies would then be essential for rapidly evaluating these derivative libraries for various applications. researchgate.net For example, HTS assays could be developed to identify derivatives with specific catalytic activities, inhibitory effects on enzymes, or unique material properties. It is important to note that aminophenol derivatives can sometimes lead to false positives in HTS campaigns through redox cycling, a factor that must be considered in assay design. plos.orgresearchgate.net The development of robust and reliable HTS methods will be crucial for unlocking the full potential of this class of compounds. springermedizin.de

Interdisciplinary Research Opportunities with Chemical Biology (non-human-centric) and Environmental Engineering

The unique chemical properties of this compound and its derivatives open up avenues for interdisciplinary research, particularly in chemical biology and environmental engineering.

In chemical biology, the aminophenol scaffold can be used to develop novel molecular probes. mit.edu By attaching fluorophores or other reporter groups, derivatives of this compound could be designed as sensors for specific enzymes or metal ions in non-human biological systems, such as in plant biology or microbiology. The development of such probes would provide valuable tools for studying biological processes at a molecular level. science.govresearchgate.net

In the field of environmental engineering, research into the fate and transport of this compound in ecosystems is of significant importance. Studies on the biodegradation of aromatic amines are critical for developing effective wastewater treatment strategies. sid.irnih.gov Research could focus on identifying microbial strains capable of degrading this specific compound and elucidating the enzymatic pathways involved. ascelibrary.org This knowledge could be applied to the design of bioreactors for treating industrial effluent containing this and related compounds. sid.ir

Interdisciplinary FieldResearch OpportunityPotential Impact
Chemical Biology Development of fluorescent probes and sensorsNew tools for studying biological processes in plants and microorganisms mit.eduscience.gov
Environmental Engineering Study of biodegradation pathways and kineticsImproved bioremediation strategies for industrial wastewater sid.irascelibrary.org
Materials Science Creation of novel polymers and compositesAdvanced materials with tailored properties for various applications acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-2-[(2-hydroxyethyl)amino]phenol, and how can purity be maximized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-aminophenol derivatives with ethylene oxide under controlled pH (8–10) and temperature (60–80°C) can yield the target compound. Purification via recrystallization from hot ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Contaminants like unreacted precursors are monitored using HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C NMR in DMSO-d6) to identify amine, hydroxyl, and aromatic protons.
  • Mass spectrometry (ESI-MS or EI-MS) for molecular ion peaks (e.g., m/z 182.1 [M+H]⁺).
  • FT-IR to detect N-H (3350 cm⁻¹) and O-H (3200 cm⁻¹) stretches.
    Cross-validation with reference spectra in databases like NIST ensures accuracy .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies show the compound degrades under UV light and acidic conditions. For long-term storage, keep in amber vials at –20°C under inert gas (N₂/Ar). Accelerated degradation tests (40°C/75% humidity for 30 days) coupled with HPLC-MS monitor oxidation byproducts like quinone derivatives .

Advanced Research Questions

Q. What experimental designs are recommended to study its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use in vitro assays with recombinant enzymes (e.g., γ-secretase) or receptor-binding studies (radioligand displacement). For example, pre-incubate the compound with Aβ40/42 peptides to assess inhibition of amyloid aggregation via Thioflavin T fluorescence. Dose-response curves (0.1–100 µM) and kinetic modeling (Hill coefficients) clarify mechanism .

Q. How can contradictory data in toxicity studies (e.g., genotoxicity vs. non-toxicity) be resolved?

  • Methodological Answer : Discrepancies arise from assay sensitivity (Ames test vs. comet assay) or metabolic activation (S9 liver fractions). Replicate studies using:

  • Human cell lines (HepG2 for metabolism-competent testing).
  • Proteomic profiling to identify stress markers (e.g., HSP70).
  • Dose-range optimization to detect non-monotonic responses, as seen in endocrine disruptors .

Q. What strategies validate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with modifications at the hydroxyethyl or amino groups. Test bioactivity in parallel assays (e.g., antibacterial MIC, cytotoxicity). QSAR models (using descriptors like logP, H-bond donors) predict optimal substituents. Molecular docking (AutoDock Vina) identifies key binding residues in target proteins .

Q. Which pharmacokinetic models best predict its metabolic fate in mammalian systems?

  • Methodological Answer : Use in silico tools (GastroPlus, Simcyp) to simulate ADME profiles. Validate with in vivo rodent studies: administer 10 mg/kg IV/orally, then collect plasma for LC-MS/MS analysis. Major metabolites (e.g., glucuronide conjugates) are quantified, and hepatic clearance rates are compared to CYP450 inhibition assays .

Q. How can green chemistry principles be applied to improve its synthesis scalability?

  • Methodological Answer : Replace volatile solvents (DCM) with ionic liquids or water-ethanol mixtures. Catalytic methods (e.g., Pd/C for reductive amination) reduce waste. Life-cycle assessment (LCA) metrics (E-factor, atom economy) compare routes. Microwave-assisted synthesis cuts reaction time by 70% while maintaining yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.